Urdamycin A

Description

Properties

CAS No. |

98474-21-6 |

|---|---|

Molecular Formula |

C43H56O17 |

Molecular Weight |

844.9 g/mol |

IUPAC Name |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |

InChI Key |

FJSYXNOFZQFOAN-FXPMUEKOSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Other CAS No. |

98474-21-6 |

Synonyms |

kerriamycin B urdamycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic, has garnered significant attention within the scientific community for its notable antibacterial and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound, offering a valuable resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry. This document elucidates the core structural features, stereochemistry, and functional moieties of this compound, supported by a compilation of quantitative physicochemical and biological data. Furthermore, it outlines the general experimental methodologies employed in its isolation and characterization and presents a visual representation of its intricate structure.

Introduction

This compound is a bacterial metabolite originally isolated from Streptomyces fradiae.[1][2] It belongs to the angucycline class of antibiotics, which are characterized by a tetracyclic benz[a]anthracene core.[3][4] The unique structural features of this compound, including its C-glycosidically linked deoxysugars, contribute to its significant biological activities.[5] This guide aims to provide a detailed technical overview of the chemical structure of this compound to facilitate further research and development in the field.

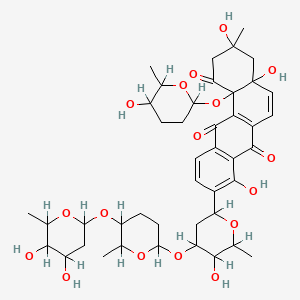

Chemical Structure of this compound

The chemical formula of this compound is C₄₃H₅₆O₁₇, with a molecular weight of 844.90 g/mol .[1] The core of this compound is a tetracyclic angucyclinone skeleton. Attached to this core are several glycosidic linkages, which are crucial for its biological activity.

The structure is characterized by:

-

An Angucycline Core: A fused four-ring system based on a benz[a]anthracene framework.

-

C-Glycosidic Linkage: A D-olivose sugar moiety is attached to the angucycline core via a carbon-carbon bond, a feature that imparts significant stability to the molecule.[5]

-

O-Glycosidic Linkages: The structure also incorporates L-rhodinose sugar units attached through oxygen atoms.[6][7] Specifically, this compound contains two L-rhodinose and one D-olivose sugar moieties.[6][7]

The absolute stereochemistry of this compound has been unambiguously determined through X-ray analysis, providing a precise three-dimensional understanding of its architecture.[8]

Visualization of the Chemical Structure

To provide a clear visual representation of the chemical structure of this compound, the following diagram was generated using the DOT language.

Caption: A simplified 2D representation of the chemical structure of this compound.

Physicochemical and Biological Data

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₆O₁₇ | [1] |

| Molecular Weight | 844.90 g/mol | [1] |

| Appearance | Dark red powder | [8] |

| IUPAC Name | (3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | [3] |

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data: Detailed 1D and 2D NMR studies have been crucial in assigning the proton and carbon signals of the complex this compound structure. The chemical shifts are indicative of the intricate polycyclic and glycosidic nature of the molecule. While a complete, universally referenced NMR assignment table is challenging to compile due to variations in solvents and instruments across different studies, a representative set of data is presented below.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aglycone | ||

| C-1 | 204.7 | - |

| C-3 | 76.8 | - |

| C-4a | 84.7 | - |

| C-6 | 106.0 | 6.49 (s) |

| C-7 | 190.3 | - |

| C-10 | 134.4 | 7.84 (d, J=7.8 Hz) |

| C-11 | 120.1 | 7.57 (d, J=7.8 Hz) |

| C-12 | 183.9 | - |

| C-12b | 83.5 | - |

| D-Olivose | ||

| C-1' | 95.7 | 5.28 (s) |

| L-Rhodinose | ||

| C-1'' | 95.2 | - |

| C-1''' | 102.8 | - |

Note: The presented data is a compilation from various sources and may exhibit slight variations. For precise assignments, consulting the primary literature is recommended.[9]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | IC₅₀ (µM) | Reference |

| Murine L1210 Leukemia | Not specified in µM | [1] |

| PMP501-1 | 1.9-7.9 | [10] |

| PMP457-2 | 1.9-7.9 | [10] |

| ABX023-1 | 1.4-10 | [10] |

| C09-1 | 1.4-10 | [10] |

| HCT-116 | 9.8 | [11] |

| A375 | <0.2 | [11] |

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of this compound, as inferred from the scientific literature. It is important to note that specific parameters may vary between different research groups and experimental setups.

Isolation and Purification

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

-

Fermentation: Streptomyces strains, such as S. fradiae or S. ardesiacus, are cultured in a suitable medium (e.g., Bennett's modified broth) under controlled conditions to promote the production of secondary metabolites, including this compound.[9][12]

-

Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to partition the desired compounds from the aqueous medium.[9]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to various chromatographic techniques for separation. This often involves initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC) for finer resolution.[4]

-

Purification: Fractions containing this compound are collected and further purified, often by repeated HPLC, to obtain the compound in high purity.

Structural Characterization

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the isolated compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the sugar moieties.[8][9]

-

X-ray Crystallography: For obtaining the absolute stereochemistry, single crystals of this compound are grown and subjected to X-ray diffraction analysis.[8]

Biological Activity Assays

General Protocol for Cytotoxicity Testing (MTT Assay)

References

- 1. researchgate.net [researchgate.net]

- 2. indiabioscience.org [indiabioscience.org]

- 3. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angucycline Glycosides from Mangrove-Derived Streptomyces diastaticus subsp. SCSIO GJ056 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. VI. Structure elucidation and biosynthetic investigations on urdamycin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization, derivatization, and bioactivities of secondary metabolites produced by termite-associated Streptomyces lannensis BYF-106 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

Urdamycin A: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A is a potent angucycline antibiotic produced by the bacterium Streptomyces fradiae. First discovered in the 1980s, it has garnered significant interest due to its antibacterial and antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, the producing organism Streptomyces fradiae, its intricate biosynthetic pathway, and detailed experimental protocols for its fermentation, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Origin

This compound was first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717 as part of a screening program for new angucycline antibiotics.[1] The urdamycins, a family of colored glycosides, were initially detected through chemical screening and were found to be biologically active against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound, the main component of the urdamycin complex, was elucidated through a combination of spectroscopic methods and X-ray analysis.[1] The aglycone of this compound, urdamycinone A, was found to be identical to aquayamycin.[1]

The producing organism, Streptomyces fradiae, is a filamentous Gram-positive bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites, including a wide array of antibiotics.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data are crucial for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

| 1 | 204.7 | |

| 2 | 48.5 | 2.22 (dd, 14.0, 4.0), 2.95 (dd, 14.0, 6.0) |

| 3 | 76.8 | 4.55 (dd, 6.0, 4.0) |

| 4 | 36.9 | 2.05 (m), 2.35 (m) |

| 4a | 84.2 | |

| 5 | 146.1 | |

| 6 | 106.0 | 7.65 (s) |

| 6a | 115.5 | |

| 7 | 190.3 | |

| 7a | 119.7 | |

| 8 | 163.6 | 12.55 (s) |

| 9 | 135.5 | |

| 10 | 134.4 | 7.81 (d, 7.8) |

| 11 | 120.1 | 7.59 (d, 7.8) |

| 11a | 115.3 | |

| 12 | 183.9 | |

| 12a | 165.8 | |

| 12b | 79.5 | |

| 13 | 30.0 | 1.50 (d, 7.0) |

| 1' | 71.1 | 4.82 (d, 9.0) |

| 2' | 36.8 | 1.80 (m), 2.10 (m) |

| 3' | 77.1 | 3.80 (m) |

| 4' | 74.7 | 3.12 (t, 8.9) |

| 5' | 74.8 | 3.60 (m) |

| 6' | 18.2 | 1.25 (d, 6.0) |

| 1'' | 97.4 | 4.96 (br s) |

| 2'' | 36.8 | 1.85 (m), 2.15 (m) |

| 3'' | 67.8 | 3.70 (m) |

| 4'' | 78.8 | 3.20 (m) |

| 5'' | 71.8 | 3.90 (m) |

| 6'' | 18.2 | 1.30 (d, 6.0) |

| 1''' | 102.8 | 4.45 (d, 8.0) |

| 2''' | 36.8 | 1.75 (m), 2.05 (m) |

| 3''' | 78.4 | 3.75 (m) |

| 4''' | 74.8 | 3.15 (t, 9.0) |

| 5''' | 74.7 | 3.55 (m) |

| 6''' | 18.2 | 1.28 (d, 6.0) |

Note: NMR data is compiled from literature and may vary slightly based on the solvent and instrument used.

Biosynthesis of this compound

The biosynthesis of this compound follows the type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in Streptomyces.[2] The backbone of the angucycline core is assembled from ten acetate units.[3][4] This is followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule.

The biosynthetic gene cluster for urdamycin has been cloned and characterized from Streptomyces fradiae Tü2717.[2] It contains the genes encoding the minimal PKS (ketoacyl synthase, chain length factor, and acyl carrier protein), as well as genes for cyclases, oxygenases, and glycosyltransferases.[2]

The sugar moieties of this compound, D-olivose and L-rhodinose, are derived from glucose.[3][4] Isotope labeling studies have confirmed that this compound serves as a late-stage precursor for the biosynthesis of other urdamycins, such as Urdamycin C and D.[3][4]

Below is a simplified representation of the this compound biosynthetic pathway.

Caption: Simplified biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The regulation of angucycline biosynthesis in Streptomyces is a complex process involving pathway-specific and global regulators. While the specific signaling pathway for this compound has not been fully elucidated, it is likely controlled by TetR family transcriptional regulators, which are commonly found in angucycline biosynthetic gene clusters.[5] These regulators often act as repressors, and their dissociation from the promoter regions, triggered by the binding of early biosynthetic intermediates, initiates the transcription of the biosynthetic genes. Furthermore, global regulatory networks in Streptomyces, which respond to nutritional signals and cellular stress, also play a crucial role in controlling the onset and level of antibiotic production.

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717

4.1.1. Media Composition

-

Maintenance Medium (HA Medium):

-

Malt extract: 10 g/L

-

Yeast extract: 4 g/L

-

Glucose: 4 g/L

-

CaCl₂: 1 mM

-

Agar: 20 g/L

-

pH: 7.2

-

-

Production Medium (AM Medium):

-

Soybean meal: 20 g/L

-

Glucose: 20 g/L

-

pH: 7.2

-

4.1.2. Fermentation Procedure

-

Inoculate a single colony of Streptomyces fradiae Tü 2717 from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).

-

Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

-

Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium.

-

Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.

Extraction and Purification of this compound

4.2.1. Extraction

-

Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

-

Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

4.2.2. Purification

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Caption: General workflow for the production and purification of this compound.

Precursor Feeding Studies

Isotope-labeled precursors can be fed to the S. fradiae culture to investigate the biosynthetic pathway.

-

Prepare a sterile stock solution of the labeled precursor (e.g., [1-¹³C]acetate, [¹³C]glucose).

-

Add the precursor solution to the production medium at the time of inoculation or during the exponential growth phase.

-

After the fermentation period, extract and purify this compound as described above.

-

Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation of the labeled atoms.

Conclusion

This compound remains a molecule of significant interest for its potent biological activities and its complex biosynthesis. This technical guide has provided a detailed overview of its discovery, the producing organism Streptomyces fradiae, the key steps in its biosynthetic pathway, and comprehensive experimental protocols for its production and isolation. The information presented here is intended to facilitate further research into this fascinating natural product, including efforts towards yield improvement, biosynthetic engineering for the production of novel analogs, and further exploration of its therapeutic potential.

References

- 1. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Urdamycin A: A Technical Guide to the Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Urdamycin A, a potent member of the angucycline class of antibiotics. It details its classification, biosynthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data and visualizing complex pathways to facilitate understanding and further research.

Classification and Chemical Properties

This compound is a polyketide-derived antibiotic belonging to the angucycline family, a significant group of aromatic type II polyketides known for their tetracyclic benz[a]anthracene core structure.[1][2] Produced primarily by Streptomyces fradiae strain Tü 2717, Urdamycins are glycosides that exhibit biological activity against Gram-positive bacteria and murine L1210 leukemia stem cells.[3][4] The aglycone of this compound, known as urdamycinone A, is identical to aquayamycin.[3][4]

The angucycline group is the largest class of natural products engineered by type II polyketide synthases (PKS), demonstrating a wide array of biological activities, including antibacterial, antiviral, and potent anticancer properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C43H56O17 | [5] |

| Molecular Weight | 844.9 g/mol | [5] |

| Monoisotopic Mass | 844.35175031 Da | [5] |

| CAS Number | 98474-21-6 | [5] |

| Appearance | Dark red powder | [1] |

| Synonyms | Kerriamycin B | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving a type II polyketide synthase (PKS) system and subsequent tailoring enzymes. The entire biosynthetic gene cluster from S. fradiae has been cloned and sequenced, revealing 27 putative genes responsible for the assembly of the aglycone, its modification, and glycosylation.[2]

The core angucycline skeleton is assembled from a single decapolyketide chain derived from acetate units.[6][7] Key genes, including the minimal PKS genes (urdA, urdB, urdC), are essential for the formation of the polyaromatic backbone.[2] Following the creation of the aglycone, a series of post-PKS modifications occur, including oxidations catalyzed by oxygenases like UrdE and UrdM.[8]

A critical step is the glycosylation of the aglycone at two different positions.[9] The sugar moieties, including D-olivose and L-rhodinose, are derived from glucose.[6][7] A set of specific glycosyltransferases (GTs) are responsible for attaching these sugars. Gene inactivation and expression experiments have elucidated the specific roles of UrdGT1a, UrdGT1b, and UrdGT1c in this process.[9] For instance, the inactivation of urdGT1a leads to the accumulation of Urdamycin B.[9]

Mechanism of Action: Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogues as potent anticancer agents.[10] Its mechanism of action is primarily attributed to the inhibition of the mechanistic Target of Rapamycin (mTOR), a critical protein kinase that regulates cell growth, proliferation, and survival.[10]

This compound acts as a more potent mTOR inhibitor than the well-known drug Rapamycin.[10] Unlike Rapamycin, which primarily inhibits the mTORC1 complex, this compound effectively inactivates both mTORC1 and mTORC2 complexes.[10] This dual inhibition leads to a complete blockage of downstream signaling pathways, including the activation of Akt, a protein known to be involved in tumor progression.[10]

The inhibition of the mTOR pathway by this compound induces cancer cell death through two distinct programmed mechanisms:

-

Apoptosis: Triggering the intrinsic cell death pathway.[10]

-

Autophagy: Inducing a state of cellular starvation.[10]

Furthermore, Urdamycin V, a related compound, has been shown to induce p53-independent apoptosis in cervical cancer cells by modulating phosphorylation in the mTORC2/Akt/p38/Erk pathway.[11]

Experimental Protocols

-

Producing Organism: Urdamycins are isolated from the fermentation broth of Streptomyces fradiae (strain Tü 2717).[3][4] More recently, congeners have been isolated from marine-derived actinobacteria like Streptomyces ardesiacus.[1]

-

Fermentation: Large-scale culture is conducted in suitable broth media (e.g., Bennett's modified broth). The production of the characteristic dark purple pigments can be used as an initial indicator.[1]

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.[1]

-

Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate individual Urdamycin congeners.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry.[1][12]

-

X-ray Crystallography: The absolute stereochemistry of this compound was unambiguously determined by X-ray analysis.[3][4]

-

-

Isotope Labeling: The biogenetic origins of the Urdamycin backbone and sugar moieties have been investigated through feeding experiments with isotope-labeled precursors.[6][7]

-

[1-¹³C]acetate and [1,2-¹³C₂]acetate: Used to confirm that the angucycline core is formed from a single decapolyketide chain.[6][7]

-

[1-¹³C]glucose: Demonstrated that the C-glycosidic moiety and the three sugar units (two L-rhodinose, one D-olivose) arise from glucose.[6][7]

-

Deuterium-labeled tyrosine and ¹³C-labeled tryptophan: Showed that these amino acids are incorporated to form the unique chromophores of Urdamycins C and D, respectively.[6][7]

-

-

Gene Inactivation and Heterologous Expression: The functions of specific genes within the urdamycin biosynthetic cluster have been determined through genetic manipulation.[2][9]

-

Gene Inactivation: Specific genes, such as those for glycosyltransferases (urdGT1a, urdGT1b, urdGT1c), are deleted or disrupted in the producer strain (S. fradiae).[9] The resulting mutant strains accumulate biosynthetic intermediates (e.g., Urdamycin B, Urdamycin G), allowing for the functional assignment of the inactivated gene.[9]

-

Heterologous Expression: Genes from the urdamycin cluster are expressed in a different host organism (e.g., a non-producer Streptomyces mutant) to confirm their function. For example, expressing the minimal PKS genes in a tetracenomycin non-producer mutant restored the production of tetracenomycins, confirming their role in polyketide synthesis.[2]

-

Conclusion

This compound stands out as a structurally complex and biologically significant member of the angucycline antibiotics. Its intricate biosynthesis, involving a type II PKS and a suite of tailoring enzymes, offers a fascinating subject for biosynthetic engineering. Moreover, its potent and dual-mode inhibition of the mTOR signaling pathway positions it as a promising lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols outlined herein provide a foundation for researchers to further explore the chemistry, biology, and therapeutic potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C43H56O17 | CID 443819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. Function of glycosyltransferase genes involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indiabioscience.org [indiabioscience.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. VI. Structure elucidation and biosynthetic investigations on urdamycin H - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Gene Cluster for Urdamycin A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with anticancer properties, is a secondary metabolite produced by Streptomyces fradiae Tü2717. Its complex chemical structure, featuring a C-glycosidically linked D-olivose moiety, is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound BGC, detailing the genes and their functions, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes governing this compound production.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system and a suite of tailoring enzymes. The entire enzymatic cascade is encoded within an approximately 31 kb contiguous region of the S. fradiae chromosome. This BGC comprises 27 putative open reading frames (ORFs) that can be categorized into genes responsible for polyketide backbone synthesis, aglycone modification, deoxysugar biosynthesis, glycosylation, regulation, and transport.

Data Presentation: Genes and Their Encoded Functions

The following table summarizes the identified genes within the this compound BGC and their proposed functions based on sequence homology and experimental evidence. Gene sizes and the corresponding protein molecular weights have been included where available.

| Gene | Size (bp) | Protein Molecular Weight (kDa) | Proposed Function |

| Polyketide Synthase (PKS) | |||

| urdA | 1251 | 44.9 | Ketoacyl synthase (KSα) |

| urdB | 1269 | 45.5 | Chain length factor (KSβ) |

| urdC | 270 | 9.8 | Acyl carrier protein (ACP) |

| Aglycone Modification | |||

| urdD | 780 | 27.8 | Ketoreductase |

| urdE | 1344 | 49.2 | Oxygenase (C-12 hydroxylase) |

| urdF | 954 | 34.1 | Aromatase/Cyclase |

| urdL | 846 | 30.8 | Cyclase |

| urdM | 2226 | 81.1 | Oxygenase (C-12b hydroxylase) |

| Deoxysugar Biosynthesis | |||

| urdQ | 987 | 36.2 | dTDP-glucose 4,6-dehydratase |

| urdR | 1023 | 36.8 | dTDP-4-keto-6-deoxyglucose 3,5-epimerase |

| urdS | 558 | 20.6 | dTDP-D-glucose synthase |

| urdT | 1209 | 44.1 | dTDP-4-keto-L-rhamnose 3,5-epimerase |

| urdU | 699 | 25.4 | dTDP-L-rhamnose synthase |

| urdV | 1146 | 41.5 | Acyltransferase |

| urdW | 780 | 28.2 | Ketoreductase |

| urdX | 1029 | 37.1 | Dehydrogenase |

| urdY | 1011 | 36.5 | Aminotransferase |

| Glycosyltransferases (GTs) | |||

| urdGT1a | 1290 | 46.8 | Attaches the first L-rhodinose to the C-glycosidically linked D-olivose |

| urdGT1b | 1269 | 46.1 | Attaches the second L-rhodinose to the first L-rhodinose |

| urdGT1c | 1296 | 47.0 | Attaches D-olivose to C-9 of the aglycone |

| urdGT2 | 1326 | 48.2 | C-glycosyltransferase, attaches D-olivose to the polyketide backbone |

| Regulation and Transport | |||

| urd-orf1 | - | - | Putative regulatory gene |

| urdJ | 1479 | 52.8 | Transporter |

| urdJ2 | - | - | Transporter |

| urdK | 795 | 28.9 | Putative regulatory protein |

| urdO | - | - | Unknown |

This compound Production in Wild-Type and Mutant Strains

Gene inactivation studies have been instrumental in elucidating the function of individual genes within the BGC. The table below presents a qualitative summary of this compound and related metabolite production in various S. fradiae strains. Quantitative yields can vary significantly depending on fermentation conditions.

| Strain | Genotype | Major Products |

| S. fradiae Tü2717 | Wild-type | This compound, B, and other minor congeners |

| S. fradiae ΔurdA | Ketoacyl synthase knockout | No urdamycin production |

| S. fradiae ΔurdGT1a | Glycosyltransferase knockout | Urdamycin B |

| S. fradiae ΔurdGT1b/ΔurdGT1c | Double glycosyltransferase knockout | Compound 100-2 (aglycone with one sugar) |

| S. fradiae ΔurdGT1a/ΔurdGT1b/ΔurdGT1c | Triple glycosyltransferase knockout | Aquayamycin, Urdamycinone B |

| S. fradiae ΔurdM | Oxygenase knockout | Urdamycin L (shunt product) |

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide backbone by the minimal PKS (UrdA, UrdB, UrdC). This is followed by a series of cyclization and aromatization reactions catalyzed by UrdF and UrdL. The resulting angucyclinone core undergoes several oxidative modifications, most notably hydroxylations at C-12 and C-12b by UrdE and UrdM, respectively. Concurrently, the deoxysugars D-olivose and L-rhodinose are synthesized from glucose-1-phosphate via a dedicated set of enzymes. The crucial C-glycosidic bond is formed by the action of the C-glycosyltransferase UrdGT2, which attaches D-olivose to the aglycone. Finally, the trisaccharide chain is assembled by the sequential action of UrdGT1c, UrdGT1a, and UrdGT1b.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The characterization of the this compound BGC has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation in S. fradiae Tü2717

This protocol describes the inactivation of a target gene in S. fradiae using a PCR-targeting approach followed by homologous recombination.

Materials:

-

S. fradiae Tü2717 spores

-

E. coli ET12567/pUZ8002

-

Disruption cassette plasmid (e.g., pKC1139 containing an apramycin resistance gene)

-

Primers with homology to the target gene and the disruption cassette

-

Appropriate antibiotics (apramycin, nalidixic acid)

-

Media: TSB, 2xYT, MS agar, HA medium, AM medium

Protocol:

-

PCR Amplification of the Disruption Cassette: Amplify the apramycin resistance cassette from the plasmid using primers that have 39-nucleotide extensions homologous to the regions flanking the target gene in the S. fradiae genome.

-

Preparation of E. coli and Streptomyces for Conjugation:

-

Grow E. coli ET12567/pUZ8002 containing the amplified disruption cassette in 2xYT medium with appropriate antibiotics.

-

Prepare a spore suspension of S. fradiae Tü2717 from a mature culture on HA medium.

-

-

Intergeneric Conjugation:

-

Mix the E. coli culture and S. fradiae spores and plate on MS agar.

-

Incubate until conjugation occurs.

-

Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

-

-

Selection of Double Crossover Mutants:

-

Isolate individual exconjugant colonies and screen for the desired double crossover event by replica plating to identify clones that have lost the vector-associated resistance marker (if applicable) and by PCR analysis to confirm the gene replacement.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed mutant strain in AM production medium.

-

Extract the secondary metabolites and analyze by HPLC-MS to confirm the absence of this compound and the accumulation of any biosynthetic intermediates.

-

Caption: Workflow for gene inactivation in S. fradiae.

Heterologous Expression of the this compound Gene Cluster

This protocol outlines the expression of the entire this compound BGC in a heterologous Streptomyces host.

Materials:

-

Cosmid library of S. fradiae Tü2717 genomic DNA

-

Heterologous host strain (e.g., S. coelicolor CH999 or S. albus J1074)

-

E. coli host for cosmid manipulation

-

Appropriate antibiotics

-

Media for conjugation and production

Protocol:

-

Identification of the Cosmid Containing the BGC: Screen the S. fradiae cosmid library by PCR using primers specific for key genes in the this compound BGC (e.g., urdA, urdGT2).

-

Transfer of the Cosmid to the Heterologous Host: Introduce the identified cosmid into the chosen Streptomyces host via intergeneric conjugation from an E. coli donor strain.

-

Cultivation and Analysis:

-

Culture the recombinant Streptomyces strain under conditions suitable for secondary metabolite production.

-

Extract the culture broth and mycelium and analyze by HPLC-MS for the production of this compound and its derivatives.

-

Analytical Methods: HPLC-MS/MS Analysis of Urdamycins

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 15 min, hold at 95% B for 5 min, and then return to 5% B to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm and 430 nm, and mass spectrometry.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

MS/MS Analysis: Use selected reaction monitoring (SRM) or product ion scans to identify and quantify specific urdamycins based on their precursor and product ion masses. For example, this compound (m/z 796.3 [M+H]⁺) can be fragmented to produce characteristic product ions.

Conclusion

The biosynthetic gene cluster for this compound in Streptomyces fradiae Tü2717 is a well-characterized system that serves as a paradigm for the study of angucycline biosynthesis. The detailed knowledge of the genes and their functions, facilitated by the experimental protocols outlined in this guide, has not only unraveled the intricate steps of this compound assembly but has also paved the way for the engineered biosynthesis of novel angucycline derivatives with potentially improved therapeutic properties. This guide provides a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this important class of natural products.

Urdamycin A: A Comprehensive Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a member of the angucycline class of antibiotics produced by Streptomyces bacteria, has emerged as a potent anti-cancer agent with a distinct mechanism of action targeting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Unlike the well-characterized mTOR inhibitor rapamycin, which primarily acts on the mTORC1 complex, Urdamycin and its derivatives have been shown to effectively inactivate both mTORC1 and mTORC2 complexes.[1][4] This dual inhibition leads to a comprehensive shutdown of the mTOR pathway, resulting in the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, presenting key data, experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The central role of the mTOR pathway is to integrate intracellular and extracellular signals to regulate critical cellular processes such as growth, proliferation, metabolism, and survival.[5][6] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[5][7][8]

-

mTORC1 , sensitive to rapamycin, controls protein synthesis and cell growth by phosphorylating downstream targets like p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][9]

-

mTORC2 , generally insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization, partly by phosphorylating and activating the protein kinase Akt.[8][9][10]

Research has revealed that Urdamycin derivatives, specifically Urdamycin E, exert their anticancer effects by completely inactivating both mTOR complexes.[1][4] This is achieved by preventing the autophosphorylation of mTOR at key residues: Ser2448 (a marker for mTORC1 activity) and Ser2481 (a marker for mTORC2 activity).[4] The consequence is a complete blockade of downstream signaling from both branches of the pathway, a significant advantage over first-generation mTOR inhibitors like rapamycin, which can trigger a feedback loop leading to Akt activation.[9][11]

Downstream Effects of mTOR Inhibition by Urdamycin

The dual inhibition of mTORC1 and mTORC2 by Urdamycin manifests in the following key molecular events:

-

Inhibition of mTORC1 Signaling : A significant reduction in the phosphorylation of the primary mTORC1 substrates, p70S6K and 4E-BP1, is observed.[4] This action halts protein synthesis, a critical process for rapidly dividing cancer cells.

-

Inhibition of mTORC2 Signaling : Urdamycin treatment leads to the complete inhibition of Akt activation, as evidenced by a reduction in its phosphorylation.[1][4] Since Akt is a crucial node for cell survival signaling, its inactivation is a potent trigger for apoptosis.[8]

-

Induction of Programmed Cell Death : By shutting down these pro-growth and pro-survival pathways, Urdamycin induces cancer cell death through at least two distinct mechanisms: apoptosis and autophagy.[1][4]

A related compound, Urdamycin V, has also been shown to induce p53-independent apoptosis in cervical cancer cells by modulating phosphorylation along the mTORC2/Akt/p38/Erk pathway.[12]

Data Presentation: Molecular Effects of Urdamycin on the mTOR Pathway

The following table summarizes the observed effects of Urdamycin derivatives on key proteins within the mTOR signaling cascade.

| Target Protein | Phosphorylation Site | Effect of Urdamycin Treatment | Downstream Consequence | Reference |

| mTOR (mTORC1) | Ser2448 | Inhibition of phosphorylation | Inactivation of mTORC1 complex | [4] |

| mTOR (mTORC2) | Ser2481 | Inhibition of phosphorylation | Inactivation of mTORC2 complex | [4] |

| Akt | Not specified | Significant reduction in phosphorylation | Inhibition of cell survival signals | [1][4] |

| p70S6K | Not specified | Significant reduction in phosphorylation | Inhibition of protein synthesis | [4] |

| 4E-BP1 | Not specified | Significant reduction in phosphorylation | Inhibition of cap-dependent translation | [4] |

Experimental Protocols

This section details the standard methodologies employed to elucidate the mechanism of action of this compound as an mTOR inhibitor.

Cell Culture and Compound Treatment

-

Cell Lines : Cancer cell lines (e.g., HeLa, HuH7) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[13]

-

Plating : Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.

-

Treatment : Cells are treated with varying concentrations of this compound (or its derivatives) for specified time periods (e.g., 8 to 24 hours). A vehicle control (e.g., DMSO) is run in parallel. For comparison, cells may also be treated with known mTOR inhibitors like rapamycin or Torin1.[14]

Western Blot Analysis for Pathway Inhibition

This technique is used to measure the phosphorylation status of mTOR pathway proteins.

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in mTOR lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS) supplemented with protease inhibitors.[13]

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vitro mTOR Kinase Assay

This assay determines if this compound directly inhibits the kinase activity of mTOR.

-

Immunoprecipitation of mTORC1/mTORC2 : mTOR complexes are immunoprecipitated from lysate of untreated cells using antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2).[15]

-

Kinase Reaction : The immunoprecipitated complexes are washed and incubated in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2) containing ATP (e.g., 100 µM) and a purified, inactive substrate (e.g., recombinant p70S6K or 4E-BP1).[16] The reaction is performed in the presence or absence of this compound.

-

Reaction Termination and Analysis : The reaction is stopped by adding SDS loading buffer. The samples are then analyzed by Western blotting using a phospho-specific antibody for the substrate to assess the extent of phosphorylation.[16]

Visualizations: Pathways and Workflows

This compound Inhibition of the mTOR Signaling Pathway

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing mTOR pathway protein phosphorylation.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer compounds that function as potent, dual inhibitors of both mTORC1 and mTORC2.[1][4] Their ability to completely shut down the mTOR signaling network, including the pro-survival Akt pathway, distinguishes them from rapamycin and suggests they may overcome some mechanisms of resistance associated with first-generation mTOR inhibitors.[1][9] The induction of both apoptosis and autophagy further highlights their therapeutic potential.[4]

Future research should focus on detailed structure-activity relationship studies to optimize the potency and pharmacological properties of the Urdamycin scaffold.[2] Furthermore, in vivo studies in preclinical cancer models are necessary to validate the efficacy and safety of these compounds, paving the way for potential clinical development. The comprehensive inhibition of the mTOR pathway positions this compound as a valuable lead compound in the development of next-generation cancer therapeutics.

References

- 1. indiabioscience.org [indiabioscience.org]

- 2. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. V. Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Networking and Whole-Genome Analysis Aid Discovery of an Angucycline That Inactivates mTORC1/C2 and Induces Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]

- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Balancing Akt with S6K: implications for both metabolic diseases and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 14. A multiprotein signaling complex sustains AKT and mTOR/S6K activity necessary for the survival of cancer cells undergoing stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.library.albany.edu [search.library.albany.edu]

- 16. aacrjournals.org [aacrjournals.org]

Spectroscopic Profile of Urdamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Urdamycin A, a significant member of the angucycline class of antibiotics. The information presented herein is compiled from foundational studies and is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and related fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is crucial for the identification and structural elucidation of the compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. These assignments are based on the initial structure elucidation and subsequent confirmatory studies.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: While specific chemical shifts for this compound were not found in the provided search results, numerous sources confirm that its structure was elucidated by comparing its NMR data to that of known compounds and through detailed 2D NMR analysis.[1][2][3][4]

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Interpretation |

| FAB-MS | Data not explicitly available in search results | [M+H]⁺ |

Note: The molecular formula of this compound has been established, and its identity is routinely confirmed by comparison of its mass spectrometric data with previously reported values.[1]

UV-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound provides information about its chromophore system.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | Data not explicitly available in search results |

Note: The UV-Vis absorption maxima for this compound are characteristic of the angucycline chromophore.[2]

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data for this compound and related angucycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For the structural elucidation of urdamycins, the following general procedure is applied:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

-

Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for this class of compounds.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by a high-resolution analyzer (e.g., TOF or Orbitrap).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded to observe the electronic transitions within the molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or ethanol.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 600 nm, using a spectrophotometer.

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications, including glycosylation steps. The following diagram illustrates the key stages in the formation of the this compound aglycone and its subsequent glycosylation.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of this compound from a microbial source is depicted below.

Caption: General workflow for this compound analysis.

References

Urdamycin A: A Dual Inducer of Apoptosis and Autophagy Through mTOR Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Urdamycin A, a member of the angucycline class of antibiotics produced by Streptomyces species, has emerged as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's potent anti-cancer activity, specifically focusing on its ability to induce two critical forms of programmed cell death: apoptosis and autophagy. The primary mode of action involves the comprehensive inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound and its analogues, such as Urdamycin E and V, exert their cytotoxic effects by targeting and inactivating both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is a key differentiator from other mTOR inhibitors like rapamycin, which primarily targets mTORC1.[2] The inactivation of both complexes leads to a comprehensive shutdown of downstream signaling pathways critical for cancer cell survival and proliferation.

Apoptosis Induction

Urdamycin-induced apoptosis is characterized by the modulation of key regulatory proteins in the mTOR pathway. Specifically, treatment with Urdamycin analogues has been shown to inhibit the phosphorylation of Akt, a crucial downstream effector of mTORC2.[2][3] This inhibition disrupts cell survival signals and triggers the apoptotic cascade. Notably, in cervical cancer cell lines, Urdamycin V has been demonstrated to induce apoptosis in a p53-independent manner, suggesting its potential efficacy in cancers with mutated or non-functional p53.[3][4]

Autophagy Induction

In addition to apoptosis, this compound induces autophagy, a cellular process of self-digestion that can lead to cell death when sustained at high levels.[2] The inhibition of mTORC1 by this compound is a primary trigger for autophagy. mTORC1 normally suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. By inhibiting mTORC1, this compound relieves this suppression, leading to the initiation of autophagosome formation.[1] This process is further evidenced by the modulation of key autophagy markers such as LC3-II and p62.

Quantitative Data on the Bioactivity of Urdamycin Analogues

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Non-small cell lung cancer | 0.019 - 0.104 |

| Hs683 | Oligodendroglioma | 0.019 - 0.104 |

| MCF-7 | Breast adenocarcinoma | 0.019 - 0.104 |

| SKMEL-28 | Melanoma | 0.019 - 0.104 |

| U373 | Glioblastoma | 0.019 - 0.104 |

| Murine Cancer Cell Line | (Not specified) | 0.019 - 0.104 |

Table 1: Growth Inhibition (GI50) values for Urdamycin W against a panel of human and murine cancer cell lines. Data suggests potent broad-spectrum anti-cancer activity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis and autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mode of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the GI50/IC50 value.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration for the indicated time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Autophagy Detection (Western Blot for LC3 and p62)

Objective: To assess the induction of autophagy by measuring the levels of LC3-II and p62.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound for the desired time. A positive control (e.g., starvation or rapamycin) and a negative control should be included.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Western Blot for mTOR Pathway Proteins

Objective: To confirm the inhibitory effect of this compound on the mTOR signaling pathway.

Materials:

-

Same as for the autophagy Western blot.

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.

Procedure:

-

Follow the same procedure as for the autophagy Western blot.

-

Probe the membranes with antibodies against the phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1.

-

A decrease in the ratio of phosphorylated to total protein for these targets indicates inhibition of the mTOR pathway.

Reactive Oxygen Species (ROS) Detection

Objective: To investigate the potential involvement of reactive oxygen species in this compound-induced cell death.

Materials:

-

Cancer cell lines

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Future Directions and Considerations

While the primary mechanism of this compound appears to be mTOR inhibition, the potential involvement of other signaling pathways, such as those regulated by STAT3, warrants further investigation. The generation of reactive oxygen species (ROS) is another area that requires more detailed exploration to determine if it is a primary or secondary effect of this compound treatment. Further studies are needed to obtain more comprehensive quantitative data, including IC50 values for this compound across a wider range of cancer cell lines and detailed quantification of apoptotic and autophagic markers. Such data will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.

References

- 1. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urdamycin V from Streptomyces sp induces p53 independent apoptosis in cervical cancer cells inconsiderate of HPV status and inhibited growth of gram-positive human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the C-glycosidic Linkage in Urdamycin A's Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic produced by Streptomyces fradiae, possesses a unique structural feature: a C-glycosidically linked D-olivose moiety. This linkage is crucial for its biological activity, which includes significant antibacterial and anticancer properties. This guide provides a comprehensive overview of the C-glycosidic bond in this compound, detailing its biosynthesis, the enzymes involved, and its influence on the compound's mechanism of action. We present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a member of the angucycline family of antibiotics, characterized by a distinctive angularly fused tetracyclic ring system.[1][2] First isolated from Streptomyces fradiae Tü 2717, it has garnered significant interest due to its biological activities, including potent effects against Gram-positive bacteria and murine L1210 leukemia stem cells.[2][3] The structure of this compound is notable for its glycosylation pattern, which includes a C-glycosidic bond attaching a D-olivose sugar to the C-9 position of the aglycone, aquayamycin.[2][4] This stable carbon-carbon linkage is a key determinant of its biological properties.

The C-glycosidic Linkage: A Defining Feature

The C-glycosidic bond in this compound is formed between the anomeric carbon of D-olivose and the C-9 position of the benz[a]anthraquinone core.[4] Unlike the more common O-glycosidic bonds, C-glycosidic linkages are resistant to enzymatic and chemical hydrolysis, which contributes to the stability and bioavailability of the molecule.

Biosynthesis of the C-glycosidic Bond

The formation of the C-glycosidic linkage in this compound is a key step in its biosynthetic pathway, which has been elucidated through gene cluster analysis, gene inactivation experiments, and precursor feeding studies.[4][5] The biosynthetic gene cluster of this compound in S. fradiae contains a suite of genes responsible for the synthesis of the polyketide aglycone, the deoxysugars, and the subsequent glycosylation steps.[4]

The key enzyme responsible for the formation of the C-glycosidic bond is a C-glycosyltransferase, UrdGT2.[4] This enzyme catalyzes the attachment of a TDP-D-olivose sugar donor to the aglycone precursor.[4] Studies have shown that hydroxylation at the C-12b position of the aglycone is a prerequisite for the C-glycosylation event catalyzed by UrdGT2.[4]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| Murine L1210 Leukemia | Proliferation Assay | 2.4 | [6] |

| Murine L1210 Leukemia | Stem Cell Assay | 0.55 | [6] |

Table 2: Antibacterial Activity of Urdamycin Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Urdamycinone E | Plasmodium falciparum K1 | 0.0534 | [7] |

| Urdamycinone G | Plasmodium falciparum K1 | 2.93 | [7] |

| Dehydroxyaquayamycin | Plasmodium falciparum K1 | 0.43 | [7] |

| Urdamycin E | Plasmodium falciparum K1 | 0.11 | [7] |

| Urdamycinone E | Mycobacterium tuberculosis | 3.13 | [7] |

| Urdamycinone G | Mycobacterium tuberculosis | 12.50 | [7] |

| Dehydroxyaquayamycin | Mycobacterium tuberculosis | 12.50 | [7] |

| Urdamycin E | Mycobacterium tuberculosis | 3.13 | [7] |

Experimental Protocols

Gene Inactivation in Streptomyces fradiae

This protocol describes the general steps for the inactivation of glycosyltransferase genes in S. fradiae to study their function in this compound biosynthesis, based on methodologies described in the literature.[8]

-

Vector Construction: A gene replacement vector is constructed containing flanking regions of the target glycosyltransferase gene (e.g., urdGT1a, urdGT1b, urdGT1c) and a resistance cassette.

-

Protoplast Transformation: Protoplasts of S. fradiae are prepared and transformed with the gene replacement vector.

-

Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Double-crossover events, indicating gene replacement, are screened for by replica plating and PCR analysis.

-

Metabolite Analysis: The resulting mutant strains are cultivated, and the produced secondary metabolites are extracted and analyzed by HPLC and mass spectrometry to identify changes in the production of this compound and its intermediates.

Heterologous Expression of Glycosyltransferases

This protocol outlines the heterologous expression of urdamycin glycosyltransferases to characterize their specific activities.[8]

-

Gene Amplification and Cloning: The coding sequences of the glycosyltransferase genes (urdGT1a, urdGT1b, urdGT1c, urdGT2) are amplified from S. fradiae genomic DNA and cloned into an E. coli expression vector.

-

Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression host. Protein expression is induced, and the cells are harvested.

-

Protein Purification: The glycosyltransferase is purified from the cell lysate using affinity chromatography.

-

Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with the appropriate aglycone acceptor and nucleotide-activated sugar donor (e.g., TDP-D-olivose). The reaction products are analyzed by HPLC and mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the role of the C-glycosyltransferase UrdGT2.

Caption: Biosynthetic pathway of this compound.

This compound's Interaction with the mTOR Signaling Pathway

Urdamycin has been shown to be a potent inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9] Urdamycin inactivates both mTORC1 and mTORC2 complexes, leading to apoptosis and autophagy in cancer cells.[9]

Caption: Inhibition of the mTOR pathway by this compound.

Conclusion

The C-glycosidic linkage in this compound is a critical structural motif that underpins its stability and potent biological activities. A thorough understanding of its biosynthesis, the enzymes involved, and its impact on molecular targets such as the mTOR pathway is essential for the future development of this compound and its analogs as therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers aiming to harness the potential of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Function of glycosyltransferase genes involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indiabioscience.org [indiabioscience.org]

A Comprehensive Technical Guide to the Structure and Relationship of Urdamycin A Aglycone and Aquayamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angucyclines represent the largest group of polycyclic aromatic polyketides, a class of natural products renowned for their diverse chemical scaffolds and significant biological activities, particularly as antibacterial and anticancer agents.[1][2] Among these, the urdamycins, produced by Streptomyces fradiae, have garnered considerable attention.[3][4][5] This guide provides an in-depth examination of Urdamycin A and its core aglycone, aquayamycin, focusing on their structural relationship, biosynthesis, biological activities, and the experimental methodologies used for their study. A pivotal point in their relationship is that the aglycone of this compound is identical to aquayamycin.[5]

Core Chemical Structures

This compound is a glycoside, meaning its structure consists of a non-sugar component (the aglycone) attached to sugar moieties.[4] In this case, the aglycone is aquayamycin. The structure of this compound features a characteristic benz[a]anthracene backbone, which is glycosylated at two positions with sugars, including D-olivose and L-rhodinose.[4][6] Aquayamycin, therefore, represents the foundational structure upon which the glycosidic diversification of this compound is built.

Caption: Relationship between Aquayamycin and this compound.

Physicochemical and Spectroscopic Properties

The structural identity of aquayamycin as the core of this compound is confirmed through extensive spectroscopic analysis. The key difference lies in the presence of signals corresponding to the sugar units in the spectra of this compound.

Table 1: Physicochemical Properties

| Property | Aquayamycin | This compound |

| Molecular Formula | C25H26O10[7][8][9][10] | C38H46O14 |

| Molecular Weight | 486.47 g/mol [7][8][9] | 726.76 g/mol |

| Appearance | Yellow solid[2] | Dark red powder[11] |

Table 2: Key Spectroscopic Data

| Spectroscopic Data | Aquayamycin | This compound |

| HR-ESI-MS (m/z) | 487.1600 [M+H]+ | 725.2834 [M-H]−[11] |

| UV-Vis (λmax, nm) | 240, 285, 355[2] | 240, 285, 411[11] |

| Infrared (IR, νmax, cm−1) | Data not consistently reported | 3391, 2932, 1705, 1667, 1632[11] |

| ¹H NMR (Key Signals) | Aromatic protons (δH 7.5-7.9)[2] | Aromatic protons plus anomeric protons from sugars |

| ¹³C NMR (Key Signals) | Ketocarbonyls (δC >180)[12] | Ketocarbonyls plus signals for sugar carbons (e.g., anomeric C at ~95-100 ppm)[12] |

Biosynthesis: From Polyketide to Glycosylated Angucycline

The biosynthesis of this compound is a multi-step process originating from a single decapolyketide chain, assembled by a type II polyketide synthase (PKS).[1][3] This linear chain undergoes a series of cyclizations and modifications to form the characteristic angular benz[a]anthracene backbone of aquayamycin.[2] Aquayamycin is a crucial intermediate in this pathway.[1][6] The final step in the formation of this compound is the sequential attachment of sugar moieties, a process catalyzed by specific glycosyltransferase enzymes encoded within the urdamycin biosynthetic gene cluster.[6]

Caption: Biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Both aquayamycin and this compound exhibit potent biological activities, though the glycosylation in this compound can significantly modulate its function and potency.

-

Antibacterial Activity : The urdamycins are active against Gram-positive bacteria.[4][5]

-

Anticancer Activity : Both compounds demonstrate antitumor properties, showing cytotoxicity against cancer cell lines such as murine L1210 leukemia.[4][5][13] Recent studies have revealed that Urdamycin is a more potent inhibitor of the mTOR (mammalian target of rapamycin) protein, a critical regulator of cell growth, than the clinically used drug Rapamycin.[14] Urdamycin induces cancer cell death through both apoptosis (programmed cell death) and autophagy (cellular self-digestion).[14]

-

Enzyme Inhibition : Aquayamycin is a known inhibitor of the enzyme tyrosine hydroxylase.[7][9]

Caption: this compound's mechanism of anticancer action.

Experimental Protocols

Isolation and Purification

-

Fermentation : Streptomyces fradiae (strain Tü 2717) is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to promote the production of urdamycins.[5]

-

Extraction : The culture broth is harvested, and the mycelium is separated from the supernatant. The bioactive compounds are extracted from both the mycelium and the supernatant using organic solvents like ethyl acetate or methanol.

-

Purification : The crude extract is concentrated and subjected to a series of chromatographic techniques. This typically includes column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual urdamycin congeners and aquayamycin in pure form.[5]

Structural Elucidation

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and deduce the elemental composition of the isolated compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A full suite of NMR experiments is conducted to determine the chemical structure.

-

1D NMR : ¹H and ¹³C NMR spectra are used to identify the types and numbers of protons and carbons.[2][12]

-